5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

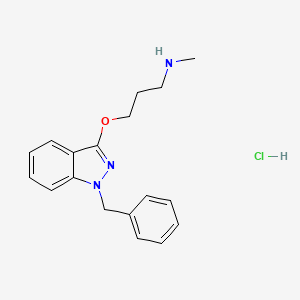

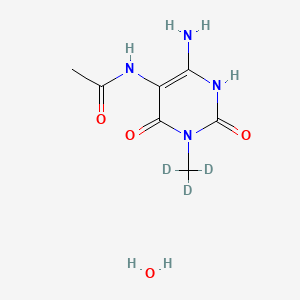

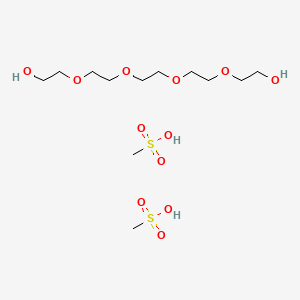

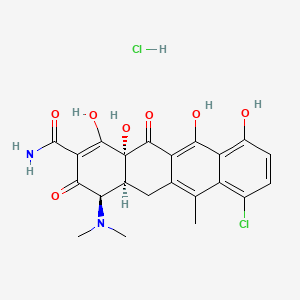

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate is a labelled analogue of 5-Acetylamino-6-amino-3-methyluracil Hydrate, which is a metabolite of Caffeine . It has a molecular formula of C7H9D3N4O4 and a molecular weight of 219.21 .

Molecular Structure Analysis

The IUPAC name for this compound is N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide hydrate . Its canonical SMILES representation is CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O .Physical And Chemical Properties Analysis

This compound is soluble in Acetone, DMSO, Ethyl Acetate, and Methanol . It appears as a yellow solid and should be stored at -20°C under an inert atmosphere .Aplicaciones Científicas De Investigación

Metabolite Analysis in Caffeine Consumption

5-Acetylamino-6-amino-3-methyluracil, identified as a major metabolite of caffeine in humans, is significant in understanding the metabolic processing of caffeine. This metabolite, formed by acetylation processes, aids in deciphering the metabolism of caffeine and its subsequent physiological effects (Tang, Grant, & Kalow, 1983).

Synthetic Pathways in Chemistry

Synthesis of 5-Acetylamino-6-amino-3-methyluracil is crucial for chemical studies, especially as it relates to caffeine metabolites. Its synthesis from basic chemical compounds provides valuable insights for chemical transformations and pharmaceutical applications (Röhrkasten, Raatz, Kreher, & Blaszkewicz, 1997).

Acetylator Phenotyping

5-Acetylamino-6-amino-3-methyluracil is used in acetylator phenotyping, which is crucial for understanding individual differences in drug metabolism. This application is particularly relevant in clinical pharmacology, where it helps in tailoring drug therapies based on individual metabolic profiles (Tang, Kadar, & Kalow, 1987).

Development of Analytical Techniques

The compound plays a role in developing advanced analytical methods, such as micellar electrokinetic capillary chromatography. These methods are essential for studying various biochemical and pharmacological processes (Guo & Thormann, 1993).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

5-Acetylamino-6-amino-3-methyluracil is also integral in developing competitive antigen ELISAs, which are used for determining NAT2 phenotypes. This application is significant in pharmacogenetics and personalized medicine (Wong, Leyland-Jones, & Wainer, 1995).

Mecanismo De Acción

Target of Action

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate, also known as N-[6-Amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide;hydrate, is a metabolite of caffeine . The primary targets of this compound are likely to be the same as those of caffeine, which primarily include adenosine receptors in the central nervous system .

Mode of Action

As a metabolite of caffeine, it may act as an antagonist at adenosine receptors, preventing the action of adenosine and leading to increased arousal and wakefulness .

Biochemical Pathways

The compound is involved in the metabolic pathways of caffeine . It is a product of the breakdown of caffeine in the body, and its presence can indicate the consumption and metabolism of caffeine .

Pharmacokinetics

As a metabolite of caffeine, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized further, and eventually excreted in the urine .

Result of Action

As a metabolite of caffeine, it may contribute to the stimulant effects of caffeine, including increased alertness and decreased fatigue .

Action Environment

Environmental factors such as diet, other medications, and individual genetic factors can influence the action, efficacy, and stability of this compound . For example, the consumption of certain foods or medications can affect the rate at which caffeine is metabolized, which would in turn affect the levels of this compound in the body .

Propiedades

IUPAC Name |

N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISWGTUSVPTGHL-MUTAZJQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)

![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)